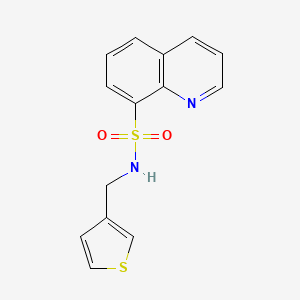

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide

Description

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide is a quinoline-based sulfonamide derivative characterized by a thiophene-3-ylmethyl substituent attached to the sulfonamide nitrogen. Quinoline-8-sulfonamides are a versatile class of compounds with demonstrated applications in medicinal chemistry, including anticancer activity, enzyme modulation, and receptor targeting .

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-20(18,16-9-11-6-8-19-10-11)13-5-1-3-12-4-2-7-15-14(12)13/h1-8,10,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQITAGNRVRUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CSC=C3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with thiophen-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted sulfonamides

Scientific Research Applications

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s disease.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as monoamine oxidases (MAOs) and cholinesterases, which are involved in the pathophysiology of neurodegenerative diseases. The compound’s sulfonamide group can form hydrogen bonds with the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Structural Variations

The quinoline-8-sulfonamide scaffold is highly modifiable, with substituents on the sulfonamide nitrogen dictating pharmacological and physicochemical properties. Key structural analogs include:

Key Insights :

- Thiophene vs. Pyridine : The thiophene group may enhance lipophilicity and π-stacking compared to pyridine, which could improve membrane permeability .

- Trimethoxyphenyl Groups: Present in compound 12 () and 11 (), this motif is associated with tubulin polymerization inhibition, a mechanism distinct from receptor modulation seen in cyclopentaquinoline derivatives .

Physicochemical Properties

Solubility and stability vary significantly with substituents:

Key Insights :

- DMF Solubility : Common for sulfonamides due to polar sulfonamide group and aromatic cores .

- Aqueous Limitations : Low water solubility may necessitate prodrug strategies or formulation optimization for in vivo use.

Key Insights :

- Anticancer Mechanisms : While compound 12 and 11 target tubulin, HQSMP relies on metal-mediated DNA cleavage .

- Receptor Specificity: Cyclopentaquinoline derivatives (e.g., 4BP-TQS) exhibit unique α7 nAChR allosteric activation, absent in non-cyclopenta analogs .

Key Insights :

- Microwave Synthesis: Enhances efficiency for cyclopentaquinoline derivatives .

- Alkylation Strategies : Bromopropyl and trimethoxyphenyl groups require multi-step alkylation/sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.